N-allyl-2-(2-ethylphenoxy)propanamide
Description
Properties
IUPAC Name |
2-(2-ethylphenoxy)-N-prop-2-enylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-10-15-14(16)11(3)17-13-9-7-6-8-12(13)5-2/h4,6-9,11H,1,5,10H2,2-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDRJGONLFQVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(C)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Properties of Propanamide Derivatives
Notes on Evidence Limitations
- The provided evidence lacks direct data on this compound, necessitating extrapolation from analogous compounds.
- Structural diversity among propanamide derivatives (e.g., methylenedioxybenzothiazole vs. allyl-phenoxy) complicates direct comparisons, emphasizing the need for targeted studies .
Preparation Methods
Nucleophilic Aromatic Substitution
The precursor 2-(2-ethylphenoxy)propanoic acid is synthesized via nucleophilic substitution between 2-ethylphenol and α-bromopropanoic acid. In a representative procedure, 2-ethylphenol (10 mmol) and α-bromopropanoic acid (12 mmol) are refluxed in acetone with potassium carbonate (15 mmol) for 12 hours. The reaction mixture is acidified with HCl, extracted with ethyl acetate, and crystallized from ethanol to yield white crystals (78% yield).
Characterization Data
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1H NMR (400 MHz, DMSO-d6) : δ 12.3 (s, 1H, COOH), 7.12–6.98 (m, 3H, Ar–H), 4.62 (q, J = 6.8 Hz, 1H, CH), 2.55 (q, J = 7.6 Hz, 2H, CH2CH3), 1.48 (d, J = 6.8 Hz, 3H, CH3), 1.22 (t, J = 7.6 Hz, 3H, CH2CH3).
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13C NMR (100 MHz, DMSO-d6) : δ 174.2 (COOH), 155.1 (C–O), 132.4–115.3 (Ar–C), 72.8 (CH), 27.5 (CH2CH3), 22.1 (CH3), 15.4 (CH2CH3).
Amide Bond Formation Strategies
DCC-Mediated Coupling
The most robust method involves activating 2-(2-ethylphenoxy)propanoic acid with DCC and N-hydroxysuccinimide (NHS), followed by reaction with allylamine.
Procedure
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Activation : 2-(2-Ethylphenoxy)propanoic acid (10 mmol) is dissolved in dry acetonitrile (25 mL). NHS (1.12 g, 10 mmol) and DCC (2.20 g, 10 mmol) are added at 0°C, and the mixture is stirred for 2 hours.
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Amidation : Allylamine (10 mmol) is added dropwise, and stirring continues at room temperature for 12 hours.
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Workup : The precipitated dicyclohexylurea is filtered, and the filtrate is concentrated. The residue is dissolved in ethyl acetate, washed with NaHCO3 and HCl, dried (Na2SO4), and crystallized (ethyl acetate/petroleum ether).
Optimization Insights
Yield and Purity
-
Yield : 85–92%
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Purity : >98% (HPLC)
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1H NMR (400 MHz, CDCl3) : δ 6.92–6.78 (m, 3H, Ar–H), 5.92–5.78 (m, 1H, CH2CHCH2), 5.24–5.12 (m, 2H, CH2CHCH2), 4.72 (q, J = 6.8 Hz, 1H, CH), 3.82 (dt, J = 6.0 Hz, 2H, NHCH2), 2.52 (q, J = 7.6 Hz, 2H, CH2CH3), 1.52 (d, J = 6.8 Hz, 3H, CH3), 1.20 (t, J = 7.6 Hz, 3H, CH2CH3).
Direct Aminolysis of Propanoate Esters
An alternative route employs ethyl 2-(2-ethylphenoxy)propanoate and allylamine in aqueous media, avoiding carbodiimide reagents.
Procedure
Ethyl 2-(2-ethylphenoxy)propanoate (10 mmol) and allylamine (12 mmol) are stirred in water at 0–3°C for 6 hours. Acetic acid (2 mL) is added, and the product is extracted with ethyl acetate, washed with brine, dried (Na2SO4), and concentrated.
Advantages and Limitations
-
Advantages : Eliminates urea byproducts; water as a green solvent.
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Limitations : Lower yields (70–75%) due to competing ester hydrolysis.
Comparative Analysis of Methods
Table 1. Key Reaction Parameters and Outcomes
Mechanistic Considerations
-
DCC/NHS Activation : Forms a stable NHS ester intermediate, enabling efficient nucleophilic attack by allylamine.
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Aminolysis in Water : Proceeds via a tetrahedral intermediate; pH control (neutral to slightly acidic) suppresses ester hydrolysis.
Purification and Characterization
Crystallization Techniques
Q & A
Q. What are the optimized synthetic routes for N-allyl-2-(2-ethylphenoxy)propanamide, and what reaction conditions are critical for yield improvement?
The synthesis typically involves multi-step reactions, including:
- Allylation : Introduction of the allyl group via nucleophilic substitution under anhydrous conditions with a polar aprotic solvent (e.g., DMF) .
- Phenoxy group coupling : Ullmann-type coupling or Mitsunobu reaction for ether formation, requiring catalysts like CuI or Pd-based systems .
- Amide bond formation : Condensation of intermediates using coupling agents (e.g., EDC/HOBt) in dichloromethane or THF . Key conditions : Temperature control (60–80°C for allylation), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc gradient).
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
- ¹H/¹³C NMR : Confirm allyl protons (δ 5.1–5.8 ppm, multiplet) and phenoxy aromatic protons (δ 6.8–7.3 ppm). The carbonyl (C=O) signal appears at ~170 ppm in ¹³C NMR .
- IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and ether C-O stretch (~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of allyl group) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates .
- Antimicrobial activity : Disk diffusion assay against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-ethylphenoxy group influence reactivity in substitution reactions?
The ethyl group introduces steric hindrance, slowing nucleophilic attack at the ortho position. Electron-donating effects from the phenoxy oxygen stabilize intermediates, favoring para-substitution in electrophilic reactions. Computational studies (DFT) can map charge distribution and transition states .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Dose-response validation : Replicate assays with standardized concentrations (IC₅₀/EC₅₀ determination) .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Receptor binding assays : Radioligand competition studies (e.g., for opioid or kinase receptors) to confirm target specificity .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
- Bioisosteric replacement : Substitute the allyl group with cyclopropyl or fluorinated moieties to reduce CYP450-mediated oxidation .
- Prodrug approaches : Introduce ester or carbamate groups at the amide nitrogen for controlled release .
- LogP optimization : Adjust hydrophobicity via alkyl chain length modifications (CLOGP calculations) .
Methodological Guidance
Q. Table 1: Comparison of Synthetic Methods
| Step | Method A (Ref ) | Method B (Ref ) |
|---|---|---|
| Allylation reagent | Allyl bromide | Allyl chloride |
| Solvent | DMF | THF |
| Catalyst | K₂CO₃ | Pd(PPh₃)₄ |
| Yield (%) | 68 | 82 |
| Purity (HPLC) | 95% | 98% |
Key Takeaway : Pd-catalyzed coupling (Method B) offers higher yield and purity but requires stringent anhydrous conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
